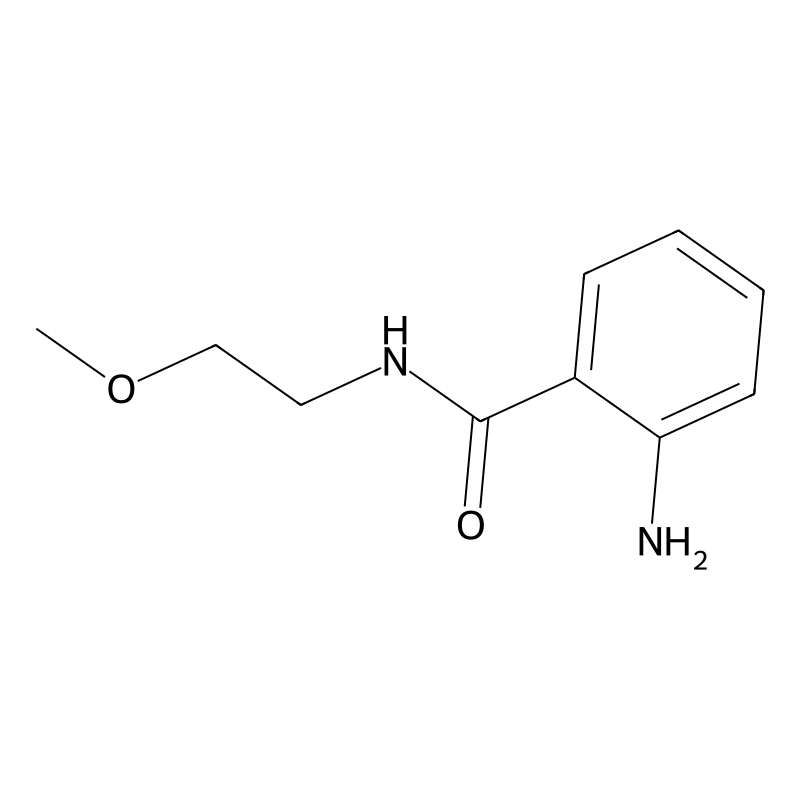2-amino-N-(2-methoxyethyl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Chemical Synthesis
2-Amino-N-(2-methoxyethyl)benzamide is a chemical compound with the CAS Number: 459836-89-6 and a molecular weight of 194.23 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Use in Antioxidant and Antibacterial Activities
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
2-amino-N-(2-methoxyethyl)benzamide is an organic compound characterized by its molecular formula and a molecular weight of 194.23 g/mol. This compound features an amino group, a methoxyethyl substituent, and a benzamide structure, making it a member of the aminobenzamide family. Its structure can be visualized as a benzene ring attached to an amide functional group, which in turn is linked to a 2-methoxyethyl group. The presence of these functional groups suggests potential reactivity and biological activity, which has drawn interest in various fields, including medicinal chemistry and biochemistry .
- No safety data sheets (SDS) are publicly available for 2-amino-N-(2-methoxyethyl)benzamide. As with any unknown compound, exercise caution when handling and follow general laboratory safety protocols.
- Acylation Reactions: The amino group can react with acyl chlorides to form N-acyl derivatives.
- N-Alkylation: The amino group can also undergo alkylation, allowing for the introduction of different alkyl chains.
- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related compounds, often used in the synthesis of more complex molecules .
The synthesis of 2-amino-N-(2-methoxyethyl)benzamide typically involves several steps:
- Starting Materials: The synthesis begins with commercially available anilines and methoxyethyl halides.
- Reductive Alkylation: Anilines are reacted with appropriate aldehydes or ketones under reductive conditions to form the corresponding amine.
- Benzoylation: The resulting amine is then subjected to benzoylation using benzoyl chloride.
- Purification: Final products are purified through methods such as flash chromatography or high-performance liquid chromatography (HPLC) .
2-amino-N-(2-methoxyethyl)benzamide finds applications primarily in:
- Proteomics Research: Used as a reagent in studies involving protein interactions and modifications.
- Pharmaceutical Development: Potential lead compound for developing new therapeutic agents targeting various diseases .
- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
Interaction studies involving 2-amino-N-(2-methoxyethyl)benzamide focus on its binding affinity to biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate these interactions .
Several compounds share structural similarities with 2-amino-N-(2-methoxyethyl)benzamide. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-N-(2-methoxyethyl)benzamide | Similar methoxyethyl group | Potentially different biological activity due to para substitution |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Methoxy group at para position | Known for anticancer properties |
| N-(2-Aminoethyl)-N-benzylbenzamide | Different alkyl substitution | Exhibits strong enzyme inhibition |
These compounds illustrate the diversity within the aminobenzamide family, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities .








